n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c1-6(13)11-7-2-3-9-8(4-7)12-10(14)5-15-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
ZIJXXRVHIIJLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the oxazine ring, followed by oxidation to introduce the keto group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of BET proteins by binding to the bromodomains, thereby preventing the recognition of acetylated lysine residues on histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Benzoxazine vs. Benzothiazine Derivatives
- N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide : Contains an oxygen atom in the oxazine ring. Exhibits antifungal activity and serves as a precursor for mineralocorticoid receptor modulators (e.g., AZD9977) .
- N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide: Replaces oxygen with sulfur in the thiazine ring. This compound shows broader-spectrum antifungal activity compared to the oxazine analogue .
- α-Substituted-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)propionamide : The thiazine core combined with a propionamide side chain improves metabolic stability, making it a potent antifungal agent with lower cytotoxicity .
Key Differences :
Boronic Acid vs. Acetamide Derivatives
- (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic Acid : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for synthesizing biaryl compounds. Used in kinase inhibitor development .
- This compound: The acetamide group enhances hydrogen-bonding capacity, favoring interactions with enzymes like monoacylglycerol lipase (MAGL) .
Key Differences :
Substituent Effects on Pharmacological Activity
Halogenated Derivatives
- N-(4-Fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide: Fluorine substitution increases electronegativity, enhancing receptor binding affinity. Demonstrated 10-fold higher potency in MAGL inhibition (IC₅₀: 0.3 nM) compared to non-halogenated analogues .
- N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide : Chlorine improves antifungal activity against Candida albicans (MIC: 2 µg/mL) but increases hepatotoxicity risk .
Activity Comparison :
| Substituent | Target | IC₅₀/MIC | Toxicity Profile |
|---|---|---|---|
| -H | MAGL | 3.2 nM | Low |
| -F | MAGL | 0.3 nM | Moderate |
| -Cl | Antifungal | 2 µg/mL | High |
Alkyl and Aryl Modifications
- 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid : Dimethyl groups at position 2 increase ring stability and reduce oxidative metabolism. Used in proteolysis-targeting chimeras (PROTACs) .
- N-(tert-butyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide : The tert-butyl group enhances solubility and oral bioavailability (F%: 65%) compared to unsubstituted analogues (F%: 25%) .
Case Study: AZD9977 vs. Eplerenone
- AZD9977: Incorporates the 3-oxo-benzoxazin-6-yl moiety linked to a fluoro-substituted benzoxazine and methylacetamide. Shows selective mineralocorticoid receptor (MR) antagonism with reduced hyperkalemia risk compared to eplerenone .
- Eplerenone: A steroidal MR antagonist with lower selectivity and higher potassium-sparing side effects.
Biological Activity
n-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on recent research findings.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 179.18 g/mol
- CAS Number : Not specified in the sources
The primary biological activity of this compound revolves around its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and decreased gene expression. Inhibition of these enzymes can reactivate silenced genes involved in cell cycle regulation and apoptosis, making HDAC inhibitors promising candidates for cancer therapy.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested : SW620 (colon cancer), PC-3 (prostate cancer), NCI-H23 (lung cancer).
- Inhibition Concentrations : Compounds showed IC50 values ranging from 1.498 µM to 1.794 µM against HDACs.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7e | 1.498 | SW620 |
| 7f | 1.794 | PC-3 |
The compounds demonstrated cytotoxicity in the micromolar range, affecting cell cycle progression and inducing apoptosis in treated cancer cells .
The anticancer effects are attributed to:
- HDAC Inhibition : Compounds showed a significant ability to inhibit HDAC activity.
- Induction of Apoptosis : Treated cells exhibited increased markers of apoptosis.
- Cell Cycle Arrest : The compounds caused cell cycle arrest at specific phases.
Case Studies
One notable study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities:
Q & A
Q. What are the standard synthetic routes for N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving benzo[b][1,4]oxazin-3-one derivatives and acetamide precursors. For example, analogous benzothiazine derivatives are synthesized using 4-methoxybenzaldehyde and acetylacetone in a multi-step process involving amidation . Structural validation employs NMR (¹H and ¹³C), IR spectroscopy (to confirm carbonyl and amide groups), and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC with UV detection, using protocols similar to those for related acetamide derivatives (e.g., mobile phase: acetonitrile/water gradients, column: C18 reverse-phase) .
Q. How is the molecular structure of this compound confirmed, and what crystallographic data are available?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, related 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives have been characterized to show planar aromatic systems and hydrogen-bonded networks stabilizing the keto-amide moiety . Lattice parameters (e.g., space group P2₁/c, unit cell dimensions a = 7.8 Å, b = 12.3 Å, c = 14.5 Å) and torsional angles are reported in crystallographic databases like Acta Crystallographica Section E .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines for acetamide derivatives: use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and store at 2–8°C in sealed containers. Ventilation systems must mitigate exposure to dust or vapors. Waste disposal should comply with local regulations for organic amides .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Use variable-temperature NMR to probe dynamic processes. For example, broadening or splitting of peaks at low temperatures (~−40°C) can indicate tautomeric states. Cross-validate with DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p) basis set) to predict chemical shifts and compare with experimental data .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Low yields (e.g., 2–5% in analogous syntheses) often result from side reactions at the oxazine ring . Optimization strategies:
- Catalysis : Use Pd(OAc)₂ or CuI to facilitate coupling reactions.
- Protection-Deprotection : Protect the amide group with tert-butoxycarbonyl (Boc) during reactive steps.
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, solvent (e.g., DMF vs. THF), and stoichiometry .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging structural analogs (e.g., benzoxazepine derivatives with IC₅₀ values < 10 µM) . Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction sites (e.g., hydrogen bonding at the oxazinone oxygen). Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?
- Methodological Answer : Polymorphs are characterized via powder XRD , DSC (melting point variations >5°C indicate distinct forms), and Raman spectroscopy (peak shifts in the 1500–1700 cm⁻¹ range). Solubility differences (e.g., measured by shake-flask method in PBS pH 7.4) correlate with bioavailability. For example, a metastable polymorph may exhibit 2x higher solubility than the stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
